molecular formula C16H14BrNO2 B11548780 (2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one

(2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11548780
M. Wt: 332.19 g/mol
InChI Key: XQBAECPOIJHZQA-KTKRTIGZSA-N
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Description

(2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoaniline and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce the corresponding alcohols.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of bromine.

    Cresol: Contains a hydroxyl group on the phenyl ring, making it a phenolic compound.

    4-Bromophenylacetic acid: Contains a bromine atom on the phenyl ring but has a different functional group (carboxylic acid).

Uniqueness

(2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both a bromine atom and a methoxy group on its phenyl rings, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

(Z)-3-(4-bromoanilino)-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14BrNO2/c1-20-15-4-2-3-12(11-15)16(19)9-10-18-14-7-5-13(17)6-8-14/h2-11,18H,1H3/b10-9-

InChI Key

XQBAECPOIJHZQA-KTKRTIGZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C\NC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CNC2=CC=C(C=C2)Br

Origin of Product

United States

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